Cas no 2624131-98-0 (1-Nitrosoazepane-4-carboxylic acid)

1-Nitrosoazepane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-nitrosoazepane-4-carboxylic acid
- EN300-27752062
- 2624131-98-0
- 1-Nitrosoazepane-4-carboxylic acid
-
- インチ: 1S/C7H12N2O3/c10-7(11)6-2-1-4-9(8-12)5-3-6/h6H,1-5H2,(H,10,11)
- InChIKey: BYHKLGFUKRTAMZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCN(CCC1)N=O)=O
計算された属性
- せいみつぶんしりょう: 172.08479225g/mol
- どういたいしつりょう: 172.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-Nitrosoazepane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27752062-10.0g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 | |
Enamine | EN300-27752062-5.0g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 5.0g |
$3687.0 | 2025-03-19 | |
Enamine | EN300-27752062-0.5g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 | |
Enamine | EN300-27752062-1g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 1g |
$1272.0 | 2023-09-09 | ||
Enamine | EN300-27752062-5g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 5g |
$3687.0 | 2023-09-09 | ||
Enamine | EN300-27752062-0.25g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 | |
Enamine | EN300-27752062-1.0g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-27752062-0.05g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-27752062-0.1g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
Enamine | EN300-27752062-2.5g |
1-nitrosoazepane-4-carboxylic acid |
2624131-98-0 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 |
1-Nitrosoazepane-4-carboxylic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
1-Nitrosoazepane-4-carboxylic acidに関する追加情報
Comprehensive Overview of 1-Nitrosoazepane-4-carboxylic acid (CAS No. 2624131-98-0): Properties, Applications, and Market Insights
1-Nitrosoazepane-4-carboxylic acid (CAS No. 2624131-98-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, characterized by its unique nitroso and carboxylic acid functional groups, serves as a versatile intermediate in the development of novel therapeutic agents. Researchers and industry professionals are increasingly exploring its potential due to its structural flexibility and reactivity, which make it valuable for designing drug candidates and biologically active molecules.
The molecular structure of 1-Nitrosoazepane-4-carboxylic acid features a seven-membered azepane ring, which is notable for its stability and ability to participate in diverse chemical reactions. The presence of the nitroso group (-NO) introduces unique electronic properties, while the carboxylic acid moiety (-COOH) enhances its solubility and reactivity. These attributes make it an attractive building block for medicinal chemistry applications, particularly in the synthesis of heterocyclic compounds and small-molecule inhibitors.
In recent years, the demand for 1-Nitrosoazepane-4-carboxylic acid has surged, driven by its role in drug discovery and biochemical research. The compound is frequently utilized in the development of enzyme inhibitors and receptor modulators, which are critical for targeting diseases such as cancer, neurological disorders, and metabolic conditions. Its compatibility with modern high-throughput screening techniques further underscores its relevance in contemporary pharmaceutical workflows.
From a synthetic perspective, 1-Nitrosoazepane-4-carboxylic acid is often employed in multistep organic synthesis to construct complex molecular architectures. Its reactivity allows for selective modifications, enabling chemists to tailor its properties for specific applications. For instance, the nitroso group can participate in cycloaddition reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. This adaptability makes it a cornerstone in custom synthesis projects and process optimization studies.
The global market for 1-Nitrosoazepane-4-carboxylic acid is expanding, with key players in the fine chemicals and pharmaceutical intermediates sectors investing in its production. Analysts attribute this growth to the rising emphasis on precision medicine and the need for innovative chemical entities in drug development. Additionally, advancements in green chemistry have prompted manufacturers to explore sustainable synthesis routes for this compound, aligning with the industry's shift toward environmentally friendly practices.
Researchers and industry stakeholders frequently search for information on 1-Nitrosoazepane-4-carboxylic acid solubility, synthesis methods, and safety data, reflecting the compound's technical and practical significance. Common queries also include its storage conditions, handling precautions, and regulatory status, highlighting the need for comprehensive and accessible data. Addressing these topics ensures that the scientific community can leverage the compound's full potential while adhering to best practices in laboratory and industrial settings.
In conclusion, 1-Nitrosoazepane-4-carboxylic acid (CAS No. 2624131-98-0) represents a pivotal component in modern chemical and pharmaceutical research. Its unique structural features, broad applicability, and growing market demand position it as a compound of enduring interest. As the fields of drug discovery and chemical synthesis continue to evolve, this compound is poised to play an increasingly vital role in shaping future innovations.
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